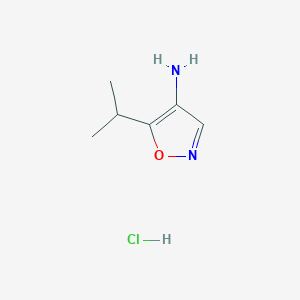

5-Isopropylisoxazol-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

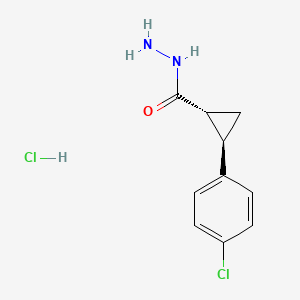

5-Isopropylisoxazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C6H11ClN2O and its molecular weight is 162.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

- Synthesis of Diarylisoxazoles : A method for preparing 4,5-diarylisoxazoles efficiently involves the conversion of enaminones to oximes, showcasing an uncommon amine group exchange reaction. This process also allows for the synthesis of 4-isoxazolines and subsequent transformations into β-keto nitriles and 1,3-amino alcohol derivatives (Domínguez et al., 1996).

- Antimicrobial Activities : The synthesis of new 1,2,4-triazole derivatives has been explored, with some compounds showing good to moderate activities against various microorganisms. This highlights the potential for designing new antimicrobial agents based on the 5-Isopropylisoxazol-4-amine hydrochloride scaffold (Bektaş et al., 2007).

Material Science and Surface Chemistry

- Corrosion Inhibition : Studies on the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid solutions have demonstrated their effectiveness as corrosion inhibitors. The efficiency of these inhibitors depends on the nature of substituents in the molecule, with certain derivatives achieving up to 99.6% inhibition efficiency (Bentiss et al., 2007).

- Nanoparticle Incorporation : Research into the fabrication of core and shell crosslinked micelles from block copolymers incorporating gold nanoparticles has been conducted. This work involves a novel primary amine-containing monomer, showcasing applications in nanotechnology and material science (Zhou et al., 2008).

Mechanistic and Methodological Studies

- Catalyzed C-H Amination : The utility of 1,4,2-dioxazol-5-one and its derivatives as amino sources in Rh(III)-mediated C-H amination reactions has been demonstrated. These compounds offer an efficient amidation process, with carbon dioxide as the only byproduct, highlighting a sustainable approach to introducing amine functionalities (Park et al., 2015).

- Multicomponent Synthesis : The synthesis of pyrrolo[3,4-b]pyridin-5-one via a novel multicomponent reaction starting from simple inputs such as aldehydes, amines, and alpha-isocyanoacetamide demonstrates the versatility of isoxazole derivatives in complex molecule construction (Janvier et al., 2002).

Future Directions

Isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, continues to be of significant interest in the field of drug discovery . The development of new synthetic strategies and the design of new isoxazole derivatives are ongoing areas of research . The potential application of metal-free synthetic routes for the synthesis of isoxazoles is a promising future direction .

Mechanism of Action

are a class of organic compounds that contain a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . and have been used in various biological applications for a decade. Isoxazole heterocycle has received countless interest because of various applications in the medicinal, agrochemical, catalytic, and industrial fields .

The target of action of isoxazoles can vary widely depending on the specific compound and its functional groups. They can bind to various biological targets based on their chemical diversity .

The mode of action of isoxazoles also depends on the specific compound. They interact with their targets in different ways, leading to various changes in the biological system .

The biochemical pathways affected by isoxazoles can be diverse. They can influence a wide range of pathways, leading to various downstream effects .

The pharmacokinetics of isoxazoles, including their absorption, distribution, metabolism, and excretion (ADME) properties, can influence their bioavailability. Specific adme properties would depend on the particular isoxazole compound .

The result of action of isoxazoles can include various molecular and cellular effects, depending on the specific compound and its targets .

The action environment can influence the action, efficacy, and stability of isoxazoles. Factors such as pH, temperature, and the presence of other molecules can affect how an isoxazole compound behaves .

Properties

IUPAC Name |

5-propan-2-yl-1,2-oxazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c1-4(2)6-5(7)3-8-9-6;/h3-4H,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUFEPSPFMEWGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080063-94-0 |

Source

|

| Record name | 5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2546581.png)

![1-Ethyl-7-methyl-4-oxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B2546583.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2546585.png)

![[2-(1-Adamantyl)ethoxy]acetic acid](/img/structure/B2546598.png)

![6-(2-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2546603.png)